molecular formula C20H25N3O2 B11340450 2-(3-Methylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

2-(3-Methylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

Cat. No.: B11340450
M. Wt: 339.4 g/mol
InChI Key: VNWKKPBNGCAYGF-UHFFFAOYSA-N
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Description

2-(3-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a combination of phenoxy, pyridinyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of the phenoxy intermediate. This can be achieved by reacting 3-methylphenol with an appropriate halogenating agent to form 3-methylphenoxy halide.

    Piperazine Derivative Formation: The next step involves the preparation of the piperazine derivative. This is done by reacting piperazine with 2-bromoethylpyridine to form 4-[2-(pyridin-2-yl)ethyl]piperazine.

    Coupling Reaction: The final step is the coupling of the phenoxy intermediate with the piperazine derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyridinyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy and pyridinyl groups.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted derivatives at the phenoxy or pyridinyl positions.

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound is known to inhibit collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis . This inhibition leads to reduced collagen production, which is beneficial in conditions like fibrosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit collagen prolyl 4-hydroxylase sets it apart from other similar compounds .

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C20H25N3O2/c1-17-5-4-7-19(15-17)25-16-20(24)23-13-11-22(12-14-23)10-8-18-6-2-3-9-21-18/h2-7,9,15H,8,10-14,16H2,1H3

InChI Key

VNWKKPBNGCAYGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CCC3=CC=CC=N3

Origin of Product

United States

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